1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
Overview
Description
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane, also known as Frontalin, is a bicyclic acetal with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . This compound is notable for its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane can be synthesized through several methods. One common method involves the reduction of optically active or racemic 2-hydroxy-2,6-dimethyl-6-heptenal, followed by the oxidation of the resulting 2,6-dimethyl-6-heptene-1,2-diol . The reduction step typically uses reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent at temperatures ranging from -20°C to the boiling point of the solvent . The oxidation step involves the use of ozone at temperatures between -80°C and 0°C, followed by reductive workup with reducing agents like dimethyl sulfide or triphenylphosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. In the case of its role as an insect pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response that leads to aggregation . The exact molecular pathways involved in its other applications are still under investigation.
Comparison with Similar Compounds
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane can be compared with other similar bicyclic acetals, such as:
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]oct-2-ene: This compound has a similar structure but with a double bond in the ring system.
This compound derivatives: Various derivatives with different functional groups can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific structure and its role as a pheromone in certain insect species, which makes it a valuable compound for research in chemical ecology and pest management .
Properties
IUPAC Name |
1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKCIZRVUVZPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)(OC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860417 | |
Record name | (+/-)-Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60478-96-8 | |
Record name | (+/-)-Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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